Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 114040-29-8. It has a molecular weight of 220.23 .
Synthesis Analysis
This compound has been synthesized as a key intermediate in the design and synthesis of novel anthranilic diamides . The synthesis process involved the use of microwave irradiation . In another study, the compound was produced in reactions with cobalt (II) chloride in a 1:1 and 1:2 molar ratio .Molecular Structure Analysis
The molecular structure of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The structure of the compound is also isoelectronic with that of purines .Chemical Reactions Analysis
The compound has been used in the synthesis of complexes in reactions with cobalt (II) chloride . It has also been used as a key intermediate in the synthesis of novel anthranilic diamides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.23 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
-
Scientific Field: Anti-inflammatory Research
- Application Summary : A study revealed that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .
- Methods of Application/Experimental Procedures : The source does not provide specific methods of application or experimental procedures .
- Results/Outcomes : The source does not provide specific results or outcomes .
-
Scientific Field: Antiproliferative Research
- Application Summary : Compounds similar to “Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate” have been tested for in vitro antiproliferative activities against three human cancer cells .
- Methods of Application/Experimental Procedures : The source does not provide specific methods of application or experimental procedures .
- Results/Outcomes : The source does not provide specific results or outcomes .
- Scientific Field: Neuroprotection and Anti-neuroinflammatory Research
- Application Summary : This compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It’s part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized .
- Methods of Application/Experimental Procedures : The compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results/Outcomes : The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUUKECCWYKGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362777 | |
Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
CAS RN |
114040-29-8 | |
Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.